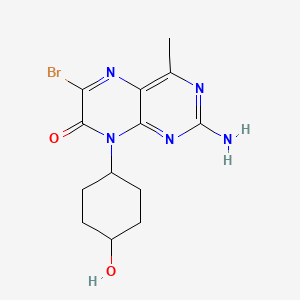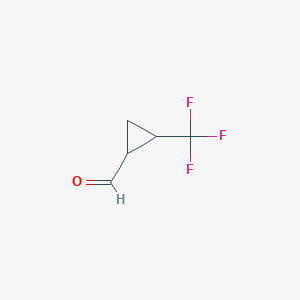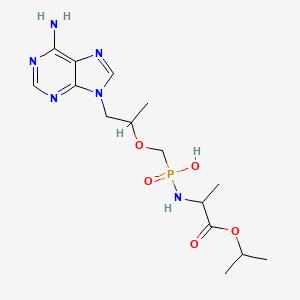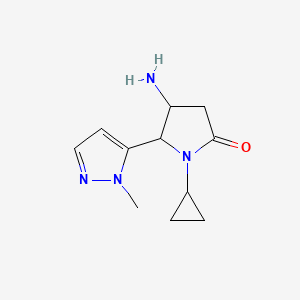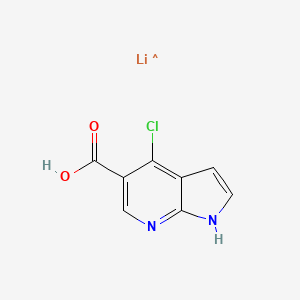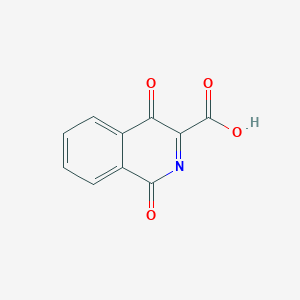
1,4-Dioxoisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a dioxoisoquinoline core with a carboxylic acid functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.
化学反应分析
Types of Reactions
1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .
科学研究应用
1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in its oxidation state.
1,3(2H,4H)-Dioxoisoquinoline-4-carboxanilides: These compounds have similar potency and extended plasma half-life compared to 1,4-dioxoisoquinoline-3-carboxylic acid.
Uniqueness
This compound is unique due to its specific dioxoisoquinoline core and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H5NO4 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC 名称 |
1,4-dioxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
AXFCGSMNWWKEAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
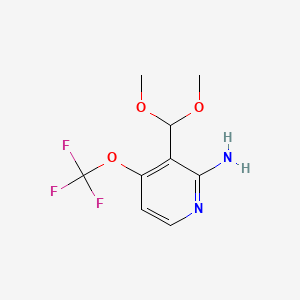
![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)
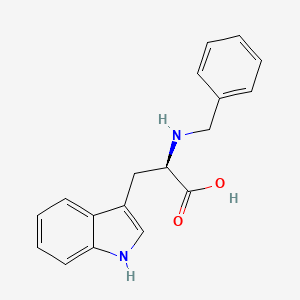
![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)
